molecular formula C14H11ClN2O4 B5574441 N-(2-chlorophenyl)-2-(2-nitrophenoxy)acetamide

N-(2-chlorophenyl)-2-(2-nitrophenoxy)acetamide

Cat. No.: B5574441
M. Wt: 306.70 g/mol
InChI Key: LJSZUURUELGKMT-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-(2-nitrophenoxy)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenyl group and a nitrophenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-(2-nitrophenoxy)acetamide typically involves the following steps:

    Nitration of Phenol: The starting material, phenol, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 2-nitrophenol.

    Chlorination of Aniline: Aniline is chlorinated using chlorine gas or a chlorinating agent such as thionyl chloride to produce 2-chloroaniline.

    Formation of Acetamide: The 2-chloroaniline is then reacted with acetic anhydride to form N-(2-chlorophenyl)acetamide.

    Coupling Reaction: Finally, N-(2-chlorophenyl)acetamide is coupled with 2-nitrophenol in the presence of a base such as sodium hydroxide to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-(2-nitrophenoxy)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Hydrolysis: The acetamide group can be hydrolyzed to produce the corresponding carboxylic acid and amine under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: N-(2-chlorophenyl)-2-(2-aminophenoxy)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-(2-nitrophenoxy)acetic acid and 2-chloroaniline.

Scientific Research Applications

N-(2-chlorophenyl)-2-(2-nitrophenoxy)acetamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-(2-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The nitrophenoxy group can participate in redox reactions, while the chlorophenyl group can engage in hydrophobic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

N-(2-chlorophenyl)-2-(2-nitrophenoxy)acetamide can be compared with other similar compounds, such as:

    N-(2-chlorophenyl)-2-(4-nitrophenoxy)acetamide: Similar structure but with the nitro group in the para position.

    N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide: Similar structure but with a bromine atom instead of chlorine.

    N-(2-chlorophenyl)-2-(2-aminophenoxy)acetamide: Similar structure but with an amino group instead of a nitro group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-(2-nitrophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O4/c15-10-5-1-2-6-11(10)16-14(18)9-21-13-8-4-3-7-12(13)17(19)20/h1-8H,9H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSZUURUELGKMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)COC2=CC=CC=C2[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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